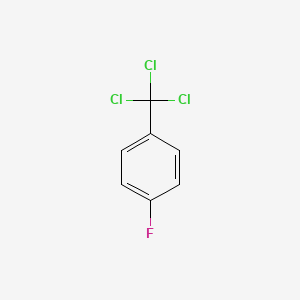

4-Fluorobenzotrichloride

Description

The exact mass of the compound 4-Fluorobenzotrichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10310. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorobenzotrichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzotrichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJYLEJZALFLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193194 | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-42-6 | |

| Record name | 1-Fluoro-4-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PPN85NHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzotrichloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorobenzotrichloride, with the CAS number 402-42-6, is a halogenated aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its unique structure, featuring a fluorine atom and a trichloromethyl group on a benzene ring, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of 4-Fluorobenzotrichloride, focusing on its chemical characteristics, reactivity, and relevant experimental methodologies. The information presented is intended to support research and development activities in the pharmaceutical and chemical industries.

Chemical and Physical Properties

4-Fluorobenzotrichloride is a liquid at room temperature, typically appearing colorless to light yellow.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 402-42-6 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₃F | [1][2][3][4] |

| Molecular Weight | 213.46 g/mol | [1][2][3] |

| IUPAC Name | 1-fluoro-4-(trichloromethyl)benzene | [1][5] |

| Synonyms | p-Fluorobenzotrichloride, 4-Fluorotrichlorotoluene | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 76 °C | [1][2] |

| Density | 1.452 g/cm³ (or 1.425 g/cm³) | [1][2] |

| Refractive Index | 1.534 | [2][3] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Ambient Storage, 2-8°C | [3] |

Reactivity and Chemical Behavior

The reactivity of 4-Fluorobenzotrichloride is primarily dictated by the two functional groups attached to the benzene ring: the trichloromethyl group (-CCl₃) and the fluorine atom (-F). The electron-withdrawing nature of both substituents activates the molecule for specific types of reactions.

Hydrolysis of the Trichloromethyl Group

The trichloromethyl group is highly susceptible to hydrolysis. This reaction typically proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by hydroxyl groups, which then form a carboxylic acid. In the case of 4-Fluorobenzotrichloride, controlled hydrolysis can yield 4-fluorobenzoyl chloride.[6] Further hydrolysis will lead to the formation of 4-fluorobenzoic acid. This reactivity is analogous to the hydrolysis of other benzoyl chlorides.[7]

A patented method describes the hydrolysis of 4-Fluorobenzotrichloride to 4-fluorobenzoyl chloride using water in the presence of a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).[6]

Caption: Hydrolysis pathway of 4-Fluorobenzotrichloride.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-substituted trichloromethyl group significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it susceptible to attack by nucleophiles.[8] This is a common reaction pathway for polyfluorinated aromatic compounds.[9][10]

The general mechanism for the SNAr reaction involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols derived from cited literature.

Protocol for Hydrolysis to 4-Fluorobenzoyl Chloride

This protocol is based on a patented synthesis method.[6]

Objective: To synthesize 4-fluorobenzoyl chloride from 4-Fluorobenzotrichloride via controlled hydrolysis.

Materials:

-

4-Fluorobenzotrichloride (1 mol, 211.4 g)

-

Water (0.09 mol, 1.7 mL initially, more added subsequently)

-

Composite catalyst: Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂) in a 1:1 ratio (6.4 g)

-

500 mL three-necked flask

-

Stirring apparatus

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

-

Vacuum distillation apparatus

Procedure:

-

Add 211.4 g (1 mol) of 4-Fluorobenzotrichloride to a 500 mL three-necked flask equipped with a stirrer.

-

Begin stirring and add 1.7 mL (0.09 mol) of water dropwise.

-

Heat the reaction mixture to 130 °C.

-

Monitor the progress of the reaction using GC.

-

Subsequently, add more water as needed, continuing to monitor with GC.

-

Once the initial hydrolysis is progressing, add the composite catalyst (6.4 g of FeCl₃:ZnCl₂ = 1:1).

-

Continue the reaction, tracking by GC, until the concentration of the starting material, 4-Fluorobenzotrichloride, is between 0.02-0.03%.

-

Once the reaction is complete, set up for vacuum distillation.

-

Distill the product under reduced pressure (2 kPa) at a temperature of 120 °C to isolate the 4-fluorobenzoyl chloride.

Expected Outcome:

-

Yield: 99.3%

-

Purity: 99.5%

Caption: Experimental workflow for hydrolysis.

Safety Information

4-Fluorobenzotrichloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin.[1][11] It causes severe skin burns and eye damage.[1][11] Additionally, it is harmful to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Ensure adequate ventilation or work in a fume hood.

-

Handling: Avoid breathing vapors, mist, or gas.[11] Do not get in eyes, on skin, or on clothing.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[11] If inhaled, move the person into fresh air.[11] If swallowed, rinse the mouth with water and consult a physician.[11] In all cases of exposure, seek immediate medical attention.

Conclusion

4-Fluorobenzotrichloride is a versatile reagent with well-defined reactivity centered around its trichloromethyl group and fluorine substituent. Its susceptibility to controlled hydrolysis makes it a valuable precursor for 4-fluorobenzoyl chloride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Furthermore, the activation of the aromatic ring towards nucleophilic substitution opens avenues for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a laboratory and industrial setting.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-FLUOROBENZOTRICHLORIDE CAS#: 402-42-6 [m.chemicalbook.com]

- 3. 4-FLUOROBENZOTRICHLORIDE | 402-42-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Fluoro-4-(trichloromethyl)benzene | C7H4Cl3F | CID 67871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene. The document details the reaction mechanism, experimental protocols, purification techniques, and safety considerations, with a focus on providing practical information for laboratory and industrial applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

4-Fluorobenzotrichloride is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the trichloromethyl group offers unique reactivity and allows for the introduction of the 4-fluorophenyl moiety into more complex molecules. The most common and direct route to 4-Fluorobenzotrichloride is the free-radical side-chain chlorination of 4-fluorotoluene. This guide will focus on this synthetic pathway.

Reaction Mechanism: Free-Radical Halogenation

The synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene proceeds via a free-radical chain mechanism. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction can be divided into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat with a radical initiator.

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene, forming a stable benzyl radical and hydrogen chloride (HCl). The stability of the benzyl radical is enhanced by resonance with the aromatic ring. In the second step, the newly formed benzyl radical reacts with another molecule of chlorine to yield 4-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. This process repeats to form 4-fluorobenzal chloride and finally 4-Fluorobenzotrichloride.

Termination: The chain reaction is terminated when two free radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene, based on established laboratory procedures.

Materials and Equipment

| Material/Equipment | Specifications |

| 4-fluorotoluene | Purity ≥ 99% |

| Chlorine gas | Anhydrous |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Reaction Vessel | Three-necked round-bottom flask with a reflux condenser, gas inlet tube, and thermometer |

| Light Source | High-pressure mercury lamp (for photochemical initiation) |

| Heating Mantle | With magnetic stirrer |

| Gas washing bottle | For trapping unreacted chlorine and HCl gas |

| Vacuum distillation setup | For purification |

Synthesis Procedure

A patent provides a specific example for the synthesis of 4-Fluorobenzotrichloride. In a 500 mL three-necked flask, 110.5 g (1.0 mol) of 4-fluorotoluene is added. The flask is heated to 80-85 °C, and then 0.5 g of Diisopropyl azodicarboxylate is added in batches as a radical initiator. Subsequently, 198 g (2.8 mol) of chlorine gas is introduced. The reaction is exothermic, and the temperature is maintained at 70-80 °C using a circulating cooling water bath. The progress of the reaction is monitored by Gas Chromatography (GC). After the complete consumption of the starting material, the reaction mixture is kept at the same temperature for an additional hour to ensure full conversion. Upon cooling, the crude 4-Fluorobenzotrichloride (212.3 g) is obtained with a reported yield of 99.5% and a purity of 99.5%.[1]

Alternative Initiators: While the patent mentions Diisopropyl azodicarboxylate, more common radical initiators such as AIBN or benzoyl peroxide can also be used. The choice of initiator may influence the reaction temperature, with AIBN typically used at temperatures between 60-80 °C and benzoyl peroxide at 80-100 °C. The initiator is usually added in catalytic amounts (0.1-1 mol%).

Purification

The crude 4-Fluorobenzotrichloride can be purified by vacuum distillation. This technique is necessary as the boiling point of 4-Fluorobenzotrichloride at atmospheric pressure is high, and distillation at elevated temperatures can lead to decomposition.[2] The boiling point of 4-Fluorobenzotrichloride is 76 °C at an unspecified pressure.[3] For unsubstituted benzotrichloride, the boiling point is 220.8 °C at 760 mmHg, 129 °C at 60 mmHg, 105 °C at 25 mmHg, and 89 °C at 10 mmHg.[4] This data can be used to estimate the distillation conditions for 4-Fluorobenzotrichloride.

Purification Procedure:

-

The crude product is transferred to a round-bottom flask suitable for vacuum distillation.

-

The apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

-

A vacuum is gradually applied using a vacuum pump.

-

The flask is heated gently using a heating mantle or oil bath.

-

The fraction corresponding to 4-Fluorobenzotrichloride is collected. The exact boiling point will depend on the applied pressure. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[5]

Data Presentation

Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 4-fluorotoluene | [1] |

| Reagent | Chlorine gas | [1] |

| Initiator | Diisopropyl azodicarboxylate | [1] |

| Temperature | 70-85 °C | [1] |

| Yield (crude) | 99.5% | [1] |

| Purity (crude) | 99.5% | [1] |

Physical and Spectroscopic Data of 4-Fluorobenzotrichloride

| Property | Value |

| Molecular Formula | C₇H₄Cl₃F |

| Molecular Weight | 213.46 g/mol |

| Boiling Point | 76 °C (pressure not specified) |

| Density | 1.452 g/cm³ |

| Refractive Index | 1.534 |

Spectroscopic Data: While specific spectra are not provided here, 1H NMR and 13C NMR data for 4-Fluorobenzotrichloride are available in chemical databases such as ChemicalBook. This data is crucial for confirming the structure and purity of the synthesized product.

Safety Considerations

The synthesis of 4-Fluorobenzotrichloride involves hazardous materials and requires strict adherence to safety protocols.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A gas scrubber containing a solution of sodium thiosulfate or sodium hydroxide should be used to neutralize any unreacted chlorine gas exiting the reaction setup. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Chlorinated Compounds: 4-Fluorotoluene and 4-Fluorobenzotrichloride are chlorinated organic compounds and should be handled with care. Avoid skin contact and inhalation.

-

Exothermic Reaction: The chlorination reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Waste Disposal: Chlorinated organic waste should be collected in a designated, properly labeled waste container. It should not be mixed with non-halogenated waste.[6] Unreacted chlorine should be quenched before disposal. Common quenching agents for chlorine include sodium sulfite and ascorbic acid.[7][8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 4-Fluorobenzotrichloride.

Reaction Mechanism Pathway

Caption: Free-radical chain mechanism for the synthesis of 4-Fluorobenzotrichloride.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Benzotrichloride [drugfuture.com]

- 5. Purification [chem.rochester.edu]

- 6. scienceready.com.au [scienceready.com.au]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Side-Chain Chlorination of 4-Fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the side-chain chlorination of 4-fluorotoluene. This reaction is a fundamental process for the synthesis of key intermediates, such as 4-fluorobenzyl chloride, 4-fluorobenzal chloride, and 4-fluorobenzotrichloride, which are pivotal building blocks in the pharmaceutical and agrochemical industries.

Core Mechanism: A Free-Radical Chain Reaction

The side-chain chlorination of 4-fluorotoluene is a substitution reaction that proceeds via a free-radical chain mechanism. This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator and involves three key stages: initiation, propagation, and termination. The reaction selectively substitutes hydrogen atoms on the methyl group (the side-chain) with chlorine atoms, leaving the aromatic ring intact.

Initiation

The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically provided by UV radiation or heat.

Propagation

The propagation phase is a self-sustaining cycle of reactions. A chlorine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene, forming a resonance-stabilized 4-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring. The 4-fluorobenzyl radical then reacts with another chlorine molecule to form 4-fluorobenzyl chloride and a new chlorine radical, which can continue the chain reaction.

This process can continue, with further chlorination of the side chain to yield 4-fluorobenzal chloride and subsequently 4-fluorobenzotrichloride. Each subsequent chlorination step also proceeds through the formation of a corresponding benzylic radical.

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a 4-fluorobenzyl radical, or two 4-fluorobenzyl radicals.

The electronegative fluorine atom on the aromatic ring has a subtle electronic effect on the reaction. It destabilizes the electron-deficient benzylic radical intermediate through its inductive effect, which can potentially lead to longer reaction times or require higher temperatures compared to the chlorination of unsubstituted toluene.[1][2]

Visualizing the Reaction Pathway

The following diagrams illustrate the free-radical chain mechanism for the monochlorination of 4-fluorotoluene.

References

A Technical Guide to the Spectroscopic Analysis of 4-Fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzotrichloride (CAS No. 402-42-6), a key intermediate in chemical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of 4-Fluorobenzotrichloride (C₇H₄Cl₃F) relies on several spectroscopic techniques. While full spectral data is best viewed in dedicated databases, this section summarizes the key expected signals based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] The aromatic protons and carbons of 4-Fluorobenzotrichloride are influenced by the electron-withdrawing trichloromethyl (-CCl₃) group and the electron-donating fluorine (-F) atom.

Table 1: Predicted ¹H NMR Data for 4-Fluorobenzotrichloride

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| H-2, H-6 (ortho to -CCl₃) | ~ 7.7 - 7.9 | Doublet of doublets |

| H-3, H-5 (ortho to -F) | ~ 7.2 - 7.4 | Doublet of doublets |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for aromatic protons generally fall between 6.5-8.0 ppm.[2][3]

Table 2: Predicted ¹³C NMR Data for 4-Fluorobenzotrichloride

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (in ¹H-decoupled) |

| C-1 (-CCl₃) | ~ 135 - 140 | Singlet |

| C-2, C-6 | ~ 128 - 130 | Doublet (due to C-F coupling) |

| C-3, C-5 | ~ 115 - 117 | Doublet (due to C-F coupling) |

| C-4 (-F) | ~ 163 - 167 | Doublet (large C-F coupling constant) |

| -CCl₃ | ~ 95 - 100 | Singlet |

Note: Aromatic carbons typically resonate in the 120-150 ppm range.[3] The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 4-Fluorobenzotrichloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1600 - 1585 and 1500 - 1400 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands characteristic of the entire molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[5][6]

Table 4: Expected Mass Spectrometry Data for 4-Fluorobenzotrichloride

| Ion | Description | Expected m/z | Notes |

| [M]⁺ | Molecular Ion | 212, 214, 216 | The molecular weight is 213.46 g/mol .[7] The isotopic pattern of three chlorine atoms will result in a characteristic cluster of peaks. |

| [M-Cl]⁺ | Fragment ion (loss of one chlorine atom) | 177, 179, 181 | This is often a prominent fragment. |

| [C₇H₄FCl₂]⁺ | Fragment ion (loss of one chlorine atom) | 177 | Base peak or significant fragment. |

Note: The exact fragmentation pattern depends on the ionization energy used. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key identifier.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like 4-Fluorobenzotrichloride.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance, Varian).

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-Fluorobenzotrichloride for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Tube Loading:

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: Set standard acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the spectrum. For ¹³C, a proton-decoupled experiment is standard.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for the analysis of liquid samples without requiring dilution or extensive preparation.[8][9]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[10]

Procedure:

-

Crystal Cleaning:

-

Clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a single drop of 4-Fluorobenzotrichloride directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[1]

-

-

Data Acquisition:

-

Set the desired spectral parameters (e.g., spectral range: 4000–400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).

-

Acquire the sample spectrum.

-

-

Post-Measurement:

-

Clean the sample off the ATR crystal using a solvent-dampened wipe.

-

The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 4-Fluorobenzotrichloride (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

-

GC Method Parameters:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250°C with a split ratio (e.g., 50:1).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Set a temperature program to separate the analyte from any impurities. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to ~230°C.

-

Mass Range: Scan a mass range of m/z 40-300 to detect the parent ion and relevant fragments.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the eluted compound.

-

The mass spectrum corresponding to the chromatographic peak is analyzed for the molecular ion and fragmentation pattern to confirm the identity of 4-Fluorobenzotrichloride.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like 4-Fluorobenzotrichloride.

Caption: Logical workflow for the spectroscopic analysis of 4-Fluorobenzotrichloride.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-sec-Butyl-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-sec-butyl-4,5-dihydrothiazole (CAS No. 56367-27-2), a volatile thiazoline compound. This molecule is of significant interest due to its role as a pheromone in rodents, influencing social and reproductive behaviors.[1][2] Its interaction with the major urinary protein (MUP) system presents a compelling case study for research into chemical signaling and ligand-protein interactions.[1][2][3]

Synthesis of 2-sec-Butyl-4,5-dihydrothiazole

A prevalent method for the synthesis of 2-sec-butyl-4,5-dihydrothiazole involves the condensation reaction of 2-methylbutanoic acid and ethanolamine.[2] This reaction is typically facilitated by a thionating agent, such as Lawesson's reagent, and can be enhanced through the use of microwave irradiation to improve reaction times and yields.[2]

Experimental Protocol: Synthesis via Condensation and Thionation-Cyclization

This protocol outlines a general procedure for the synthesis of 2-sec-butyl-4,5-dihydrothiazole from 2-methylbutanoic acid and ethanolamine.

Materials:

-

2-Methylbutanoic acid

-

Ethanolamine

-

Lawesson's Reagent

-

Anhydrous toluene (or another suitable solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Amide Formation: In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) and ethanolamine (1.0 eq) in anhydrous toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate N-(2-hydroxyethyl)-2-methylbutanamide.

-

Thionation and Cyclization: The crude amide intermediate is redissolved in anhydrous toluene. Lawesson's reagent (0.5 eq) is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux. Microwave irradiation can be employed at this stage to accelerate the reaction. The progress of the thionation and subsequent intramolecular cyclization to form the dihydrothiazole ring is monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove any insoluble byproducts. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-sec-butyl-4,5-dihydrothiazole.

Caption: Synthesis workflow for 2-sec-butyl-4,5-dihydrothiazole.

Characterization of 2-sec-Butyl-4,5-dihydrothiazole

The structural elucidation and confirmation of purity of the synthesized 2-sec-butyl-4,5-dihydrothiazole are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for 2-sec-Butyl-4,5-dihydrothiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.2 – 3.5 | m | 2H | N–CH₂–S |

| 2.7 – 3.0 | m | 2H | S–CH₂–C |

| 1.5 – 1.7 | m | 1H | -CH(CH₂CH₃)₂ |

| 0.9 – 1.1 | m | 6H | -CH(CH₂CH₃)₂ |

Data sourced from Benchchem.[4]

Table 2: ¹³C NMR Spectroscopic Data for 2-sec-Butyl-4,5-dihydrothiazole

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2 (Imine Carbon) |

| Varies | sec-Butyl Carbons |

| Varies | Thiazoline Ring Carbons |

Note: Specific shifts for the sec-butyl and other thiazoline ring carbons can vary depending on the solvent and instrument parameters. The imine carbon is the most characteristic signal.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorptions for 2-sec-Butyl-4,5-dihydrothiazole

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 1640 – 1680 | C=N | Imine |

| 670 – 710 | C–S | Thioether |

Data sourced from Benchchem.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-sec-Butyl-4,5-dihydrothiazole

| m/z | Interpretation |

| 143.25 | Molecular Ion Peak [M]⁺ |

| 86.25 | [M - 57]⁺ (Loss of sec-butyl group) |

Data obtained via Electrospray Ionization (ESI-MS).[4]

Biological Role and Signaling Pathway

2-sec-Butyl-4,5-dihydrothiazole is a known pheromone in rodents that plays a crucial role in chemical communication.[1][2] It is primarily excreted in the urine of male mice and is involved in behaviors such as promoting aggression among males and inducing synchronized estrus in females.[2] The biological activity of this volatile compound is mediated through its interaction with Major Urinary Proteins (MUPs).[3]

MUPs are a family of proteins that bind to small hydrophobic molecules like pheromones within a central β-barrel structure.[1][5] This binding serves several key functions:

-

Transport and Stability: MUPs transport the volatile pheromone through the bloodstream and protect it from degradation.[5]

-

Slow Release: Once excreted in urine, the MUP-pheromone complex allows for a slow and sustained release of the volatile signal into the environment.[2][3]

-

Signal Detection: The MUP-pheromone complex is detected by the vomeronasal organ (VNO) and the main olfactory system of other rodents, triggering a downstream signaling cascade that leads to a behavioral response.[1][5]

Recent studies have also implicated MUPs in the regulation of glucose and lipid metabolism, suggesting a dual role as both chemical and metabolic signaling molecules.[1][5]

Caption: Major Urinary Protein (MUP) signaling pathway.

References

- 1. Major urinary protein regulation of chemical communication and nutrient metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]

- 3. Major urinary proteins - Wikipedia [en.wikipedia.org]

- 4. 2-(sec-Butyl)-4,5-dihydrothiazole | 56367-27-2 | Benchchem [benchchem.com]

- 5. Major Urinary Protein Regulation of Chemical Communication and Nutrient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Fluorobenzotrichloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzotrichloride in various organic solvents. The information is intended to be a valuable resource for laboratory researchers, medicinal chemists, and professionals involved in drug development and chemical synthesis, aiding in solvent selection, process optimization, and formulation design.

Core Physicochemical Properties of 4-Fluorobenzotrichloride

4-Fluorobenzotrichloride is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F. Its structure, featuring a benzene ring substituted with a fluorine atom and a trichloromethyl group, imparts a significant lipophilic character. This property is a key determinant of its solubility profile in organic solvents.

| Property | Value |

| Molecular Formula | C₇H₄Cl₃F |

| Molecular Weight | 213.46 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.425 - 1.472 g/cm³ |

| Boiling Point | 76 °C |

| Calculated log P | 3.65240 |

Qualitative Solubility Data

While specific quantitative solubility data for 4-Fluorobenzotrichloride in a wide range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility is well-characterized. The compound's high lipophilicity, as indicated by its calculated log P value, suggests a high affinity for non-polar and moderately polar organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Excellent solubility | [1] |

| Diethyl Ether | Excellent solubility | [1] |

| Water | Immiscible | [1] |

The "excellent solubility" indicates that 4-Fluorobenzotrichloride is likely miscible or highly soluble in these solvents. However, for precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For accurate quantitative analysis, the gravimetric method is a straightforward and reliable technique to determine the solubility of a compound like 4-Fluorobenzotrichloride in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of 4-Fluorobenzotrichloride in a selected organic solvent.

Materials:

-

4-Fluorobenzotrichloride

-

Selected organic solvent (e.g., ethanol, diethyl ether)

-

Analytical balance

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a solvent-resistant filter)

-

Pre-weighed evaporation dish or vial

-

Drying oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Fluorobenzotrichloride to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solute is crucial to ensure saturation.

-

Place the flask in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically, but several hours is a common starting point.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a solvent-resistant filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a fume hood. For less volatile solvents, a gentle stream of inert gas or a rotary evaporator can be used.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of 4-Fluorobenzotrichloride to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved 4-Fluorobenzotrichloride is the final constant weight of the dish minus the initial weight of the empty dish.

-

The weight of the solvent is the total weight of the dish and solution minus the final constant weight of the dish.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent

-

g/L of solvent

-

Molarity (mol/L)

-

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of 4-Fluorobenzotrichloride.

Caption: Relationship between the properties of 4-Fluorobenzotrichloride and its solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Fluorobenzotrichloride (4-FBT), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Due to the limited availability of direct experimental data for 4-FBT, this guide synthesizes information from safety data sheets and draws analogies from related halogenated benzotrichloride derivatives to provide a robust understanding of its thermal behavior. This document includes key physicochemical properties, predicted thermal stability, potential hazardous decomposition products, and detailed, adaptable experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe handling, process optimization, and hazard mitigation.

Introduction

4-Fluorobenzotrichloride, systematically named 1-fluoro-4-(trichloromethyl)benzene, is a significant building block in organic synthesis, valued for the introduction of the 4-fluorophenyl moiety into more complex molecules. The presence of both fluorine and a trichloromethyl group on the benzene ring imparts unique reactivity and also influences its thermal stability. A thorough understanding of its behavior at elevated temperatures is critical for ensuring safety during its use in chemical reactions, purification processes, and storage. This guide addresses the current knowledge gap regarding the specific thermal decomposition characteristics of 4-FBT.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluorobenzotrichloride is presented in Table 1. These properties are essential for understanding the compound's behavior under various experimental and industrial conditions.

Table 1: Physicochemical Properties of 4-Fluorobenzotrichloride

| Property | Value | References |

| Molecular Formula | C₇H₄Cl₃F | [1][2] |

| Molecular Weight | 213.47 g/mol | [1] |

| CAS Number | 402-42-6 | |

| Appearance | Liquid | [1][3] |

| Boiling Point | 218.7 °C at 760 mmHg | [2] |

| 76 °C (pressure not specified) | [3] | |

| Density | 1.472 g/cm³ | [2] |

| 1.452 g/cm³ | [3] | |

| Synonyms | 1-fluoro-4-(trichloromethyl)benzene, p-Fluorobenzotrichloride | [4] |

Note: Discrepancies in reported boiling points and density exist in the literature, which may be due to different measurement conditions or purity levels.

Thermal Stability and Decomposition

Under normal storage conditions, 4-Fluorobenzotrichloride is a stable compound[1]. However, exposure to high temperatures can lead to its decomposition. The trichloromethyl group is the most likely site for the initiation of thermal decomposition.

Hazardous Decomposition Products

In the event of a fire or exposure to excessive heat, 4-Fluorobenzotrichloride is known to decompose, yielding hazardous substances. The primary decomposition products identified are:

The formation of these toxic and corrosive gases necessitates that all handling of 4-Fluorobenzotrichloride at elevated temperatures be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.

Predicted Decomposition Pathway

Based on the identified hazardous decomposition products, a potential thermal decomposition pathway for 4-Fluorobenzotrichloride can be postulated. The initial step is likely the homolytic cleavage of a carbon-chlorine bond in the trichloromethyl group, which is generally the weakest bond. This is followed by a cascade of radical reactions, especially in the presence of oxygen and moisture.

Caption: Postulated thermal decomposition pathway of 4-Fluorobenzotrichloride.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of 4-Fluorobenzotrichloride, TGA and DSC analyses are recommended. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile of 4-Fluorobenzotrichloride as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh a 5-10 mg sample of 4-Fluorobenzotrichloride into a suitable TGA pan (e.g., alumina or platinum).

-

Given its liquid state and potential volatility, it is advisable to use a hermetically sealed pan with a pinhole lid to maintain a controlled atmosphere and prevent premature evaporation.

-

-

Experimental Conditions:

-

Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: Heat the sample from ambient temperature to approximately 600 °C to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature to obtain the TGA curve.

-

Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (T₅%).

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition, and to determine the enthalpy changes and onset temperatures of these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a 2-5 mg sample of 4-Fluorobenzotrichloride into a hermetically sealed aluminum or gold-plated steel pan. Sealing is crucial to prevent evaporation before decomposition.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) peaks to determine onset temperatures and enthalpy changes (ΔH).

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of 4-Fluorobenzotrichloride, based on available data and scientific principles. While direct experimental thermal analysis data is currently lacking, the information on hazardous decomposition products and analogies to related compounds underscore the need for caution when handling this chemical at elevated temperatures. The detailed experimental protocols for TGA and DSC offered herein provide a clear pathway for researchers to obtain the specific quantitative data required for robust process safety management and optimization in research and development settings.

References

electrophilic aromatic substitution of 4-fluorotoluene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluorotoluene

Introduction

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This guide provides a detailed technical examination of the EAS reactions of 4-fluorotoluene, a substituted aromatic hydrocarbon featuring both an activating methyl group and a deactivating fluorine atom. Understanding the interplay of these substituents is critical for predicting and controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the reactivity and synthetic utility of 4-fluorotoluene.

Core Principles: Regioselectivity in 4-Fluorotoluene

The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In 4-fluorotoluene, the methyl (-CH₃) and fluoro (-F) groups exert competing and complementary influences on the aromatic ring's nucleophilicity.

-

Methyl Group (-CH₃): As an alkyl group, it is an activating ortho-, para- director. It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution.[1][2]

-

Fluoro Group (-F): Like other halogens, fluorine is an ortho-, para- director but is generally considered a deactivating group.[3] This is due to two opposing effects:

-

Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.[4]

-

Mesomeric (Resonance) Effect (+M): Lone pairs on the fluorine atom can be donated into the ring's π-system, increasing electron density, particularly at the ortho and para positions.[5]

-

In 4-fluorotoluene, the para position is blocked. The activating, electron-donating methyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6). The fluorine atom also directs to its ortho positions (C3 and C5), but its inductive withdrawal deactivates these sites. The net result is a strong preference for electrophilic attack at the C2 and C6 positions , which are ortho to the activating methyl group and meta to the deactivating fluorine atom.

Figure 1. Directing effects on 4-fluorotoluene.

Mechanism: Stability of the Arenium Ion Intermediate

The regioselectivity is explained by the stability of the arenium ion (sigma complex) intermediate formed upon attack by an electrophile (E⁺).

-

Attack at C2 (ortho to -CH₃): The positive charge in the resulting arenium ion can be delocalized across three carbon atoms through resonance. One of these resonance structures places the positive charge on C1, the carbon atom bearing the methyl group. This tertiary carbocation is significantly stabilized by the electron-donating methyl group.

-

Attack at C3 (ortho to -F): When the attack occurs at the C3 position, the positive charge is never located on the carbon attached to the methyl group. Consequently, this intermediate lacks the extra stabilization and is higher in energy.

The lower activation energy pathway is through the more stable C2-attack intermediate, leading to the formation of the 2-substituted product as the major isomer.

Figure 2. Energetic pathways for electrophilic attack.

Specific EAS Reactions and Protocols

While the general principle points to substitution at the C2 position, specific reaction conditions can influence product distribution and even the site of reactivity.

Nitration

Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), 4-fluorotoluene is expected to yield 4-fluoro-2-nitrotoluene as the major product. However, research has shown that the choice of catalyst can dramatically alter the outcome. When using certain solid acid catalysts, side-chain nitration at the benzylic position occurs, rather than substitution on the aromatic ring.

Table 1: Quantitative Data for Nitration of 4-Fluorotoluene

| Reaction | Catalyst / Conditions | Product(s) | Conversion / Selectivity | Reference |

|---|---|---|---|---|

| Nitration | Fe/Mo/SiO₂, 70% HNO₃, 60°C | 4-Fluoro-α-nitrotoluene (Side-chain) | 53% Conversion, 59% Selectivity | [6][7] |

| Nitration (Expected) | HNO₃ / H₂SO₄ | 4-Fluoro-2-nitrotoluene | Major product |[8] |

Table 2: Comparative Nitration Data for Toluene

| Substrate | Conditions | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Mixed Acid (Typical) | ~57 | ~4 | ~39 | [9] |

| Toluene | Zeolite Catalyst | 18 | <1 | 82 |[9] |

This protocol is adapted from a standard procedure for the nitration of toluene.[10]

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, place the flask in an ice-water bath on a magnetic stirrer.

-

Nitrating Mixture Preparation: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid in the flask. Stir the mixture and allow it to cool to below 10°C.

-

Substrate Addition: Using a dropping funnel, add 2.0 mL of 4-fluorotoluene dropwise to the stirred nitrating mixture over 15-20 minutes. Critically maintain the internal temperature below 15°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30 minutes.

-

Workup: Pour the reaction mixture slowly over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with two 15 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture.

-

Purification: The product isomers can be separated and purified using column chromatography or fractional distillation.

Halogenation

Electrophilic halogenation (e.g., with Br₂/FeBr₃ or Cl₂/FeCl₃) of 4-fluorotoluene is predicted to yield the 2-halo-4-fluorotoluene as the primary product. Due to the deactivating nature of the ring compared to toluene, harsher conditions may be required.

Table 3: Predicted and Comparative Data for Halogenation

| Substrate | Reaction | Catalyst | Expected/Observed Major Product | Isomer Distribution | Reference |

|---|---|---|---|---|---|

| 4-Fluorotoluene | Bromination | FeBr₃ | 2-Bromo-4-fluorotoluene | Not reported | (Predicted) |

| Toluene | Bromination | FeBr₃ | Mixture of o- and p-bromotoluene | o: 33%, m: <1%, p: 67% |[11] |

-

Setup: Equip a 100 mL three-necked flask with a dropping funnel, a condenser connected to a gas trap (to absorb HBr), and a magnetic stirrer.

-

Reagents: Dissolve 5.5 g (0.05 mol) of 4-fluorotoluene in 25 mL of carbon tetrachloride in the flask. Place 8.0 g (0.05 mol) of bromine in the dropping funnel. Add a catalytic amount of iron filings or anhydrous FeBr₃ (approx. 0.2 g) to the flask.

-

Reaction: Protect the reaction from light. Add the bromine dropwise from the funnel to the stirred solution at room temperature. The reaction is complete when the red color of bromine persists and HBr evolution ceases.

-

Workup: Cool the flask and slowly add 25 mL of water. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Washing: Wash the organic layer with 25 mL of 10% sodium hydroxide solution to remove unreacted bromine, then with water until the washings are neutral.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure.

Sulfonation

Sulfonation is often reversible and sensitive to temperature. The reaction with fuming sulfuric acid (H₂SO₄/SO₃) is expected to produce 4-fluorotoluene-2-sulfonic acid. Steric hindrance from the methyl group can be a factor, but the electronic activation is typically dominant.

Table 4: Predicted and Comparative Data for Sulfonation | Substrate | Conditions | Expected/Observed Major Product | Isomer Distribution | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluorotoluene | Fuming H₂SO₄ | 4-Fluorotoluene-2-sulfonic acid | Not reported | (Predicted) | | Toluene | SO₃ in liquid SO₂ (-12.5°C) | p-Toluenesulfonic acid | o: 10.0%, m: 0.7%, p: 89.2% |[12] |

-

Setup: In a 100 mL three-necked flask fitted with a thermometer, dropping funnel, and mechanical stirrer, place 11.0 g (0.1 mol) of 4-fluorotoluene. Cool the flask in an ice bath to 0-5°C.

-

Reagent Addition: Slowly add 20 mL of fuming sulfuric acid (20% SO₃) dropwise from the funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Workup (Salting Out): Carefully pour the reaction mixture onto 100 g of crushed ice. While stirring, add solid sodium chloride until the solution is saturated. This will precipitate the sodium salt of the sulfonic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Recrystallize the crude sodium 4-fluorotoluene-2-sulfonate from a minimal amount of hot water.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Friedel-Crafts Acylation

Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a key C-C bond-forming reaction. For 4-fluorotoluene, the para-position is blocked, so acylation is strongly directed to the C2 position to yield a 2-acyl-4-fluorotoluene derivative.

Table 5: Predicted and Comparative Data for Friedel-Crafts Acylation | Substrate | Conditions | Expected/Observed Major Product | Isomer Distribution | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluorotoluene | Acetyl chloride / AlCl₃ | 2-Acetyl-4-fluorotoluene | Not reported | (Predicted) | | Toluene | Acetyl chloride / AlCl₃ | 4-Methylacetophenone | o: 1-2%, m: 1-2%, p: >95% |[13] |

-

Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a reflux condenser (with a gas trap), and a dropping funnel. All glassware must be thoroughly dried.

-

Reagents: Suspend 16.0 g (0.12 mol) of anhydrous aluminum chloride in 60 mL of dry carbon disulfide in the flask and cool in an ice bath.

-

Acyl Chloride Addition: Place 8.7 g (0.11 mol) of acetyl chloride in the dropping funnel and add it slowly to the stirred AlCl₃ suspension.

-

Substrate Addition: After the initial addition, add 11.0 g (0.1 mol) of 4-fluorotoluene dropwise from the funnel over 30 minutes, keeping the temperature low.

-

Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux on a water bath for 1 hour, or until H₂ gas evolution ceases.

-

Workup: Cool the flask and carefully pour the contents onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 25 mL portions of carbon disulfide.

-

Washing & Drying: Combine the organic layers, wash with 10% NaOH solution, then with water. Dry over anhydrous sodium sulfate.

-

Isolation & Purification: Filter and remove the solvent by distillation. Purify the residual ketone by vacuum distillation.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing, isolating, and analyzing the products of an electrophilic aromatic substitution reaction.

Figure 3. General workflow for EAS reactions.

Conclusion

The is predominantly governed by the activating, ortho-, para- directing methyl group. This leads to a strong regiochemical preference for substitution at the C2 position, as the alternative positions are either deactivated by the fluorine's inductive effect or blocked. While this provides a reliable predictive model for many standard EAS reactions, it is crucial for researchers to recognize that reaction conditions, particularly the choice of catalyst, can lead to unexpected outcomes such as the observed side-chain nitration. The detailed protocols and mechanistic insights provided herein serve as a guide for the controlled functionalization of this versatile chemical intermediate.

References

- 1. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. irjet.net [irjet.net]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]

- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Free Radical Chlorination of p-Fluorotoluene: Mechanism and Experimental Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of p-fluorotoluene, a reaction of significant interest for the synthesis of fluorinated organic intermediates. The document details the underlying reaction mechanism, discusses kinetic and selectivity considerations, presents a representative experimental protocol, and outlines methods for product analysis.

The Core Reaction Mechanism

The chlorination of the methyl group of p-fluorotoluene proceeds via a free-radical chain mechanism. This type of reaction is characterized by three distinct stages: initiation, propagation, and termination. The reaction selectively targets the benzylic C-H bonds due to the resonance stabilization of the resulting p-fluorobenzyl radical intermediate.

Overall Reaction:

F-C₆H₄-CH₃ + Cl₂ --(hν or Δ)--> F-C₆H₄-CH₂Cl + HCl

The process is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of molecular chlorine.

1.1 Initiation

The reaction begins with the homolytic fission of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an external energy input, such as UV light or heat, to break the relatively weak Cl-Cl bond.

-

Equation: Cl₂ + energy (hν or Δ) → 2 Cl•

1.2 Propagation

The propagation phase is a self-sustaining cycle consisting of two key steps. This cycle is responsible for the formation of the bulk of the product.

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the methyl group of p-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized p-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). The stability of the benzylic radical is the primary reason for the high selectivity of this reaction for the side chain over the aromatic ring.[1]

-

Equation: F-C₆H₄-CH₃ + Cl• → F-C₆H₄-CH₂• + HCl

-

-

Step 2: Halogenation. The newly formed p-fluorobenzyl radical reacts with another molecule of chlorine (Cl₂), abstracting a chlorine atom to form the desired product, p-fluorobenzyl chloride. This step also regenerates a chlorine radical, which can then participate in another hydrogen abstraction step, thus propagating the chain reaction.

-

Equation: F-C₆H₄-CH₂• + Cl₂ → F-C₆H₄-CH₂Cl + Cl•

-

Caption: Initiation of the reaction followed by the catalytic propagation cycle.

1.3 Termination

The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule. These termination steps become more probable as the concentration of reactants decreases and the concentration of radicals accumulates.

-

Possible Termination Reactions:

-

Cl• + Cl• → Cl₂

-

F-C₆H₄-CH₂• + Cl• → F-C₆H₄-CH₂Cl

-

2 F-C₆H₄-CH₂• → F-C₆H₄-CH₂-CH₂-C₆H₄-F (Dimer)

-

Caption: The three primary pathways for radical-radical termination.

Quantitative Data: Kinetics and Selectivity

The fluorine substituent at the para position influences the reaction rate through electronic effects. While fluorine is inductively electron-withdrawing, which can slightly destabilize the radical, it is also capable of resonance donation, which can stabilize it. Studies on related substituted toluenes show that electron-donating groups generally accelerate the reaction, while electron-withdrawing groups decelerate it.[2]

The table below summarizes the generalized relative reactivity of different types of C-H bonds towards free-radical chlorination at room temperature. These values highlight the strong preference for abstraction at more substituted and resonance-stabilized positions.

| C-H Bond Type | Example | Relative Rate of Abstraction (per H) |

| Primary (1°) | CH₃-H | 1 |

| Secondary (2°) | CH₃-CH₂-H | ~3.6 - 4.5 |

| Tertiary (3°) | (CH₃)₃C-H | ~5.0 - 5.5 |

| Benzylic | C₆H₅-CH₂-H | Highly Reactive* |

Note: The benzylic position is significantly more reactive than a tertiary C-H bond due to resonance stabilization of the radical intermediate. The exact value varies with reaction conditions and ring substituents.[3][4][5]

Experimental Protocols

The following section outlines a representative protocol for the laboratory-scale synthesis of p-fluorobenzyl chloride.

3.1 Materials and Reagents

-

p-Fluorotoluene (substrate)

-

Chlorine (Cl₂) gas, or a suitable chlorine source such as sulfuryl chloride (SO₂Cl₂)

-

An inert, dry solvent (e.g., carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂))[6]

-

Inert gas (Nitrogen or Argon) for purging

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

3.2 Reaction Setup and Procedure

-

Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize excess chlorine and HCl gas. The apparatus should be protected from moisture.

-

Preparation: The flask is charged with p-fluorotoluene and the inert solvent (e.g., CCl₄). The solution is purged with an inert gas.

-

Initiation: The reaction is initiated by irradiating the flask with a UV lamp (e.g., a mercury vapor lamp). Chlorine gas is then bubbled through the solution at a controlled rate.[7]

-

Monitoring: The reaction progress is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[8] This allows for the determination of the optimal reaction time and helps to minimize the formation of polychlorinated byproducts like p-fluorobenzal chloride.

Caption: A flowchart illustrating the key stages of the synthesis and purification process.

3.3 Work-up and Purification

-

Quenching: Once the reaction reaches the desired conversion, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is cooled to room temperature and purged with inert gas to remove dissolved HCl and Cl₂.

-

Washing: The mixture is transferred to a separatory funnel and washed sequentially with aqueous Na₂S₂O₃ (to remove residual Cl₂), aqueous NaHCO₃ (to neutralize HCl), and brine.

-

Drying: The organic layer is separated, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to isolate p-fluorobenzyl chloride from unreacted starting material and any byproducts.

3.4 Product Analysis The identity and purity of the final product are confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product and to assess its purity.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-